A Technical Guide to the Physical Properties and Applications of Bis(trimethylsilylmethyl) sulfide
A Technical Guide to the Physical Properties and Applications of Bis(trimethylsilylmethyl) sulfide
This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl) sulfide, a key organosilicon reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical properties, reactivity, and practical applications, grounding all claims in verifiable data and established scientific principles.
Introduction and Strategic Importance
Bis(trimethylsilylmethyl) sulfide, with the chemical formula C8H22SSi2, is a structurally distinct thioether characterized by two trimethylsilylmethyl groups linked to a central sulfur atom.[1][2] Its strategic value in modern organic synthesis stems from its function as a stable, manageable precursor to reactive sulfur-containing intermediates. Unlike its more volatile or hazardous counterparts, this compound offers a controlled method for introducing the thio-functional group, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will elucidate the fundamental properties that underpin its utility and provide insights into its practical application.
Molecular Structure
The molecule's architecture is fundamental to its reactivity. The presence of silicon atoms influences the electron density and reactivity of the adjacent methylene groups and the central sulfur atom.
Caption: 2D representation of Bis(trimethylsilylmethyl) sulfide.
Core Physical and Chemical Properties
The utility of a reagent is directly dictated by its physical properties. These parameters influence storage conditions, solvent selection, reaction setup, and purification methods. The properties of bis(trimethylsilylmethyl) sulfide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Thiobis(methylene)bis(trimethylsilane) | [1][2] |
| CAS Number | 4712-51-0 | [1][2] |
| Molecular Formula | C₈H₂₂SSi₂ | [1][2] |
| Molecular Weight | 206.50 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Stench | [4] |
| Boiling Point | 88 °C @ 21 mmHg (28 hPa) | [1][2] |
| Density | 0.844 g/mL at 20 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.455 | [1][2] |
| Solubility | Soluble in organic solvents like THF, toluene. Hydrolyzes in water. | [5] |
| Functional Group | Thioether | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for quality control and reaction monitoring. The expected spectral characteristics are as follows:
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¹H NMR: Two distinct singlets are expected. The protons of the six methyl groups attached to silicon (Si-(CH₃)₃) would appear as a sharp singlet, typically upfield. The four protons of the two methylene groups (-S-CH₂-Si-) would produce another singlet, shifted further downfield.
-
¹³C NMR: The spectrum will show two signals corresponding to the methyl carbons and the methylene carbons.
-
²⁹Si NMR: A single resonance is expected due to the chemical equivalence of the two silicon atoms.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 206.5. Common fragmentation patterns would include the loss of a methyl group (-15 amu) and a trimethylsilyl group (-73 amu).
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching and bending, Si-C stretching (typically around 1250 cm⁻¹ and 840 cm⁻¹), and C-S stretching vibrations.
Synthesis, Reactivity, and Applications
Synthesis
While multiple synthetic routes exist, a common laboratory-scale preparation involves the reaction of (trimethylsilyl)methyl magnesium chloride with a sulfur source like sulfur dichloride or disulfur dichloride under anhydrous conditions. The crude product is then purified by vacuum distillation.
Core Reactivity: A (Methylthio)methyl Anion Equivalent
The primary utility of bis(trimethylsilylmethyl) sulfide lies in its role as a synthetic equivalent of the (methylthio)methyl anion.[1][2] This reactivity is typically unmasked using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon triggers a fragmentation cascade, generating a highly reactive carbanion intermediate that can engage in various carbon-carbon bond-forming reactions.
Caption: Reaction workflow using Bis(trimethylsilylmethyl) sulfide.
This pathway provides a significant advantage over using traditional, often unstable, sulfur-containing carbanions. The reagent's stability allows for its storage and precise dispensing, while the fluoride-triggered activation ensures the reactive species is generated in situ, minimizing side reactions.
Applications in Drug Discovery
Sulfur-containing motifs are prevalent in a wide range of pharmaceuticals due to their unique physicochemical properties.[6][7] They can participate in hydrogen bonding, modulate lipophilicity, and serve as metabolic soft spots. Reagents like bis(trimethylsilylmethyl) sulfide are instrumental in the early stages of drug discovery for the synthesis of novel sulfonamides, thioethers, and other sulfur-containing heterocycles that form the core of many therapeutic agents.[7][8]
Experimental Protocol: Fluoride-Promoted Thioalkylation of an Aldehyde
This protocol describes a representative procedure for the reaction of bis(trimethylsilylmethyl) sulfide with an electrophile, illustrating its core utility. This is a generalized procedure and must be adapted and performed with strict adherence to all laboratory safety protocols.
Objective: To synthesize a β-hydroxysulfide via the addition of the in situ generated thio-anion to benzaldehyde.
Methodology:
-
Apparatus Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Benzaldehyde (1.0 eq) is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Anion Generation & Reaction: Bis(trimethylsilylmethyl) sulfide (1.1 eq) is added to the stirred solution. A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is then added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl.
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired β-hydroxysulfide product.
Safety and Handling
Bis(trimethylsilylmethyl) sulfide is a combustible liquid that requires careful handling in a controlled laboratory environment.[4]
-
Health Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[9][10]
-
Handling Precautions: Work in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][10] Avoid breathing vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][11] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]
-
Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[9] Vapors may form explosive mixtures with air.[9]
References
-
Wikipedia. Bis(trimethylsilyl)sulfide. [Link]
-
Chemsrc. bis(trimethylsilyl) sulfide | CAS#:3385-94-2. [Link]
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Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]
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Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Fisher Scientific. Bis(trimethylsilyl)sulfide - SAFETY DATA SHEET. [Link]
-
PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]
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